3-(4-Fluorophenyl)-3',4',5'-trifluoropropiophenone

Description

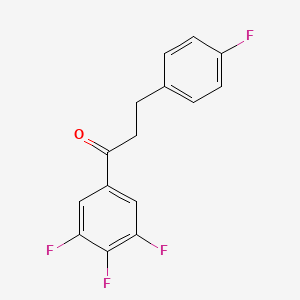

3-(4-Fluorophenyl)-3',4',5'-trifluoropropiophenone is a fluorinated propiophenone derivative characterized by a trifluorinated aromatic ring (3',4',5'-trifluorophenyl) and a 4-fluorophenyl group attached to the propiophenone backbone. The presence of multiple fluorine atoms enhances its metabolic stability and influences electronic properties, making it a candidate for structure-activity relationship (SAR) studies in drug discovery .

Properties

IUPAC Name |

3-(4-fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F4O/c16-11-4-1-9(2-5-11)3-6-14(20)10-7-12(17)15(19)13(18)8-10/h1-2,4-5,7-8H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSRXUHXVLBDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C(=C2)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644604 | |

| Record name | 3-(4-Fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-82-6 | |

| Record name | 1-Propanone, 3-(4-fluorophenyl)-1-(3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-fluorobenzene with 3,4,5-trifluoropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific electronic properties.

Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its ability to act as a ligand.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Enzyme Inhibition (Chalcone Derivatives)

Chalcone derivatives with α,β-unsaturated ketones and fluorinated aromatic rings have demonstrated variable inhibitory activity against enzymes like monoamine oxidase (MAO) and cyclooxygenase (COX). Key comparisons include:

Key Findings :

- Electronegativity Trends : Compounds with electronegative substituents (e.g., bromine, fluorine) at the para position of Ring B exhibit lower IC50 values (higher potency). For example, 2j (4-fluoro substitution on Ring B) shows an IC50 of 4.703 μM, outperforming 2h (4-methoxy, IC50 = 13.82 μM) .

- Meta-Substitution Impact : Iodine at the meta position of Ring A (common in cluster 6 chalcones) reduces potency compared to unsubstituted analogs like cardamonin (IC50 = 4.35 μM) .

- 3',4',5'-Trifluorination : The trifluorinated analog (target compound) is hypothesized to exhibit enhanced metabolic resistance and binding affinity due to fluorine’s electron-withdrawing effects, though direct IC50 data are unavailable in the provided evidence.

Key Findings :

- Synthetic Accessibility: The target compound’s propiophenone backbone allows straightforward condensation with hydrazines, similar to pyrazole derivatives, though yields depend on substituent bulk .

Metabolic Stability (Azetidinone Derivatives)

Biotransformation studies of fluorinated azetidinones reveal metabolic pathways relevant to propiophenone analogs:

Key Findings :

- Halogen Tolerance : Fungi like Cunninghamella blakesleeana metabolize fluorinated compounds but struggle with trifluorinated analogs, suggesting the target compound’s trifluorophenyl group may reduce susceptibility to oxidative degradation .

- Hydroxylation vs. Stability: Hydroxylation of the 4-fluorophenyl group (as in compound 4) introduces polar groups that may alter pharmacokinetics compared to the non-hydroxylated target compound .

Substituent Variations in Propiophenone Derivatives

Structural analogs with differing substituents highlight electronic and steric effects:

Key Findings :

- Electron-Donating vs.

- Positional Effects : Ortho-substitution (e.g., 2-methoxy) introduces steric hindrance, whereas para-substitution (4-fluoro) optimizes spatial compatibility in binding pockets .

Biological Activity

3-(4-Fluorophenyl)-3',4',5'-trifluoropropiophenone is a fluorinated organic compound that has garnered attention due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 282.24 g/mol. Its structure features a trifluoropropiophenone backbone with a 4-fluorophenyl group, which contributes to its unique chemical properties. The presence of multiple fluorine atoms enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H10F4O |

| Molecular Weight | 282.24 g/mol |

| CAS Number | 898768-82-6 |

| Key Structural Features | Trifluoropropiophenone moiety, 4-fluorophenyl group |

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit various cancer cell lines, although the precise mechanisms remain to be fully elucidated.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- Cell Line Studies : In vitro assays have shown that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). The IC50 values observed indicate moderate to potent activity against these cell lines .

- Mechanism of Action : The mechanism is believed to involve the modulation of apoptotic pathways. For instance, compounds similar to this compound have been shown to enhance apoptosis through the regulation of apoptotic proteins and caspase activation .

Case Studies

- Study on MCF-7 Cells : A recent study evaluated the effects of various fluorinated compounds on MCF-7 cells, revealing that those containing fluorine substituents exhibited enhanced antiproliferative effects. The introduction of halogens was found to significantly increase activity, with compounds similar to this compound showing IC50 values below 10 µM .

- Caspase Activation : Another investigation highlighted that certain derivatives stimulated caspase-3 production significantly in cancer cells, suggesting a potential pathway through which these compounds exert their anticancer effects .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds.

| Compound Name | Molecular Formula | Key Features | IC50 (µg/mL) |

|---|---|---|---|

| This compound | C15H10F4O | High fluorine content; potential anticancer agent | <10 |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | C13H11F1N2S | Antitumor activity; inhibits growth in MCF-7 | <10 |

| 1-(4-Chloro-3-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | C18H17ClF1O | Studied for materials science applications | Moderate |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The high lipophilicity conferred by fluorine atoms enhances binding affinity and stability, allowing for effective modulation of biological pathways. For instance, it may inhibit or activate certain enzymes involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.